REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH:7]([CH3:15])[CH:8]2OC.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7]([CH3:15])=[CH:8]2
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Name
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4- and 7-(2-bromoethyl)-2-methyl-1H-indenes
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This mixture was refluxed with Dean-Stark trap for 10 minutes
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Duration
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10 min
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Type
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WASH
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Details
|
The silica gel layer was additionally washed by 500 ml of toluene
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Type
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EXTRACTION
|
Details
|
The combined organic extract
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Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product was isolated by flash chromatography on silica gel 60 (40-63 μm, eluent: hexanes)
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Name
|
|
Type
|
|
Smiles
|
BrCCC=1C=CC=C2C=C(CC12)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |